molecular formula C10H6N2O B12956482 5-Hydroxyisoquinoline-1-carbonitrile

5-Hydroxyisoquinoline-1-carbonitrile

Cat. No.: B12956482
M. Wt: 170.17 g/mol
InChI Key: BVEWUKOCANGJEL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyisoquinoline-1-carbonitrile typically involves the reaction of isoquinoline derivatives with nitrile groups under specific conditions. One common method includes the use of malononitrile and β-nitro styrene in a multi-component reaction (MCR) to form the desired product . The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the formation of the isoquinoline ring .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may employ continuous flow reactors and advanced catalytic systems to enhance efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxyisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 5-Hydroxyisoquinoline-1-carbonitrile exerts its effects is primarily through its interaction with various molecular targets. The compound can inhibit specific enzymes and interfere with cellular pathways, leading to its observed biological activities. For example, it has been shown to induce apoptosis in cancer cells by regulating genes involved in the apoptotic pathway .

Comparison with Similar Compounds

Uniqueness: 5-Hydroxyisoquinoline-1-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-hydroxyisoquinoline-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-9-7-2-1-3-10(13)8(7)4-5-12-9/h1-5,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEWUKOCANGJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C#N)C(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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